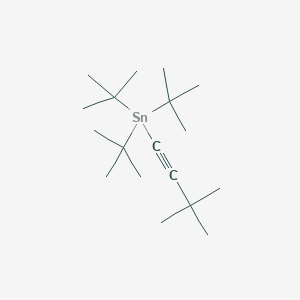
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butyl group and a 3,3-dimethylbut-1-yn-1-yl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane typically involves the reaction of 3,3-dimethyl-1-butyne with a tin-based reagent. One common method is the hydrostannation of 3,3-dimethyl-1-butyne using tri-tert-butylstannane under specific conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution can produce halogenated derivatives .
Scientific Research Applications
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and toxicity.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can participate in coordination chemistry, forming complexes with other molecules. The pathways involved include the formation of organometallic intermediates that facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylstannane: Similar in structure but lacks the 3,3-dimethylbut-1-yn-1-yl group.
3,3-Dimethyl-1-butyne: Contains the same alkyne group but without the tin atom.
Triethylstannane: Another organotin compound with ethyl groups instead of tert-butyl groups.
Uniqueness
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane is unique due to the combination of the bulky tert-butyl groups and the reactive alkyne moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Properties
CAS No. |
104959-73-1 |
|---|---|
Molecular Formula |
C18H36Sn |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
tritert-butyl(3,3-dimethylbut-1-ynyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-5-6(2,3)4;3*1-4(2)3;/h2-4H3;3*1-3H3; |
InChI Key |
BUKHFRHTUAFWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#C[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)

![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
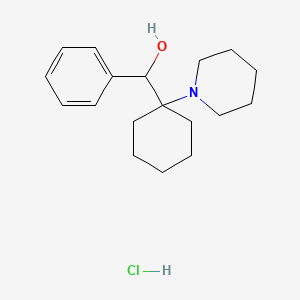
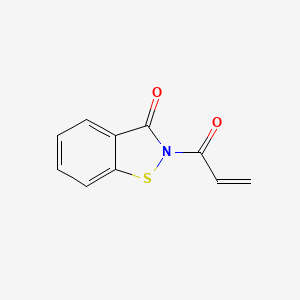
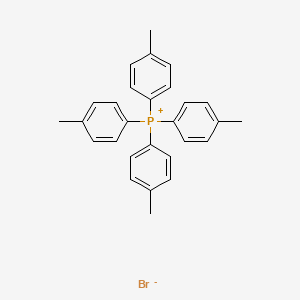
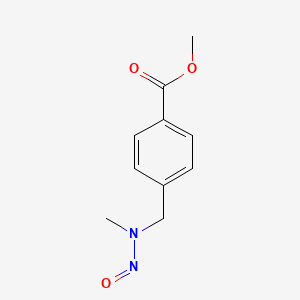
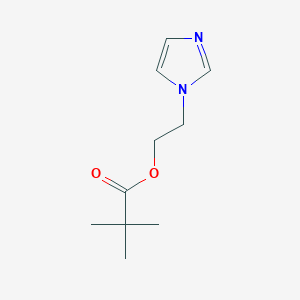

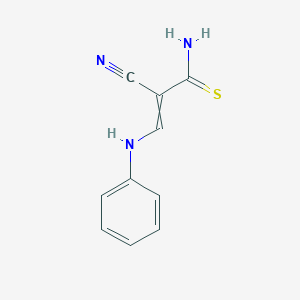
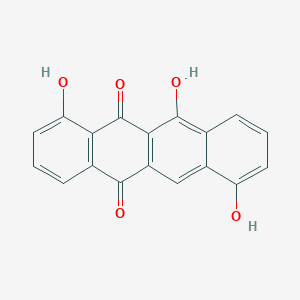
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
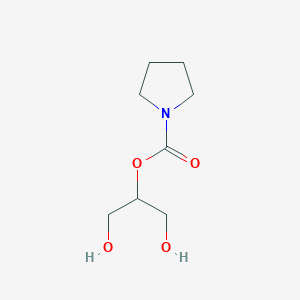
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
